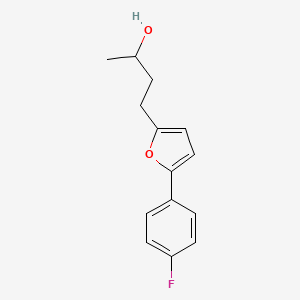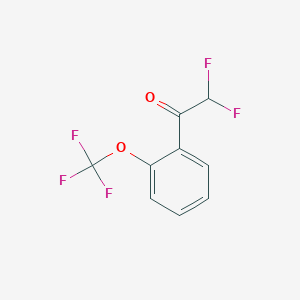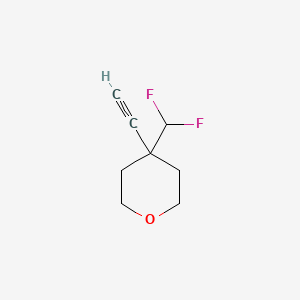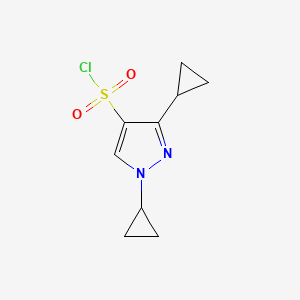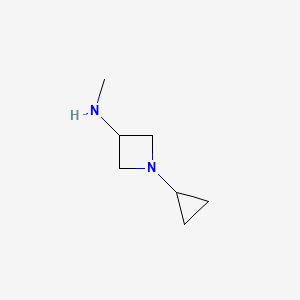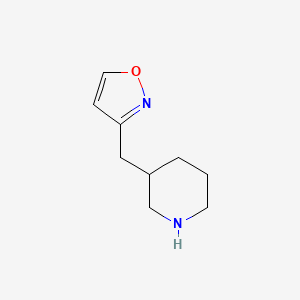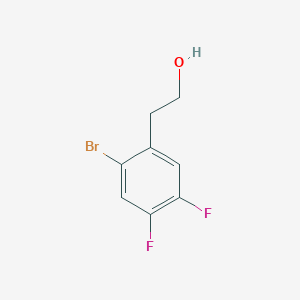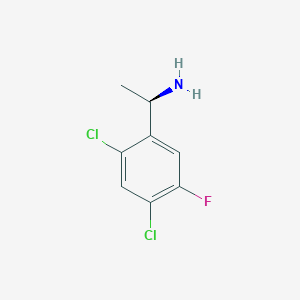
(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms and one fluorine atom on a phenyl ring, along with an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.
Chiral Amine Formation: The chiral center is introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production may involve large-scale halogenation reactions followed by chiral resolution using techniques such as crystallization or chromatography to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine involves interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance binding affinity and specificity towards these targets, influencing biological pathways and exerting desired effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,4-Dichlorophenyl)ethan-1-amine: Lacks the fluorine atom.
®-1-(2,4-Difluorophenyl)ethan-1-amine: Lacks one chlorine atom.
®-1-(2,4-Dichloro-5-methylphenyl)ethan-1-amine: Contains a methyl group instead of a fluorine atom.
Uniqueness
The unique combination of chlorine and fluorine atoms in ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C8H8Cl2FN |
|---|---|
Peso molecular |
208.06 g/mol |
Nombre IUPAC |
(1R)-1-(2,4-dichloro-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4H,12H2,1H3/t4-/m1/s1 |
Clave InChI |
UUGIXMDBIAKDBF-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1Cl)Cl)F)N |
SMILES canónico |
CC(C1=CC(=C(C=C1Cl)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



